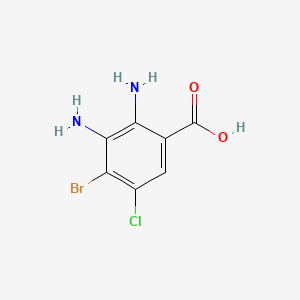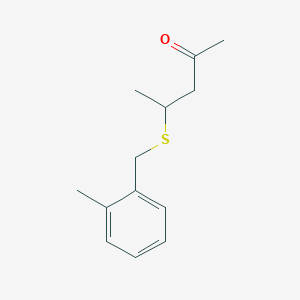
4-((2-Methylbenzyl)thio)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methylbenzyl)thio)pentan-2-one is an organic compound with a unique molecular structure that includes a thioether and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 2-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
4-((2-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Chlorobenzyl)thio)pentan-2-one
- 4-((2-Methoxybenzyl)thio)pentan-2-one
- 4-((2-Fluorobenzyl)thio)pentan-2-one
Uniqueness
4-((2-Methylbenzyl)thio)pentan-2-one is unique due to the presence of the 2-methylbenzyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
4-[(2-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-6-4-5-7-13(10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
BSUNXROOUIVRKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



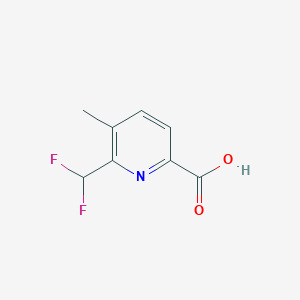
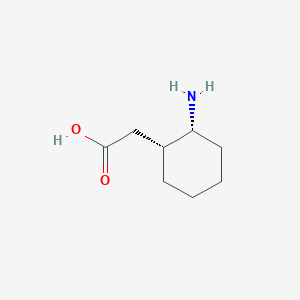
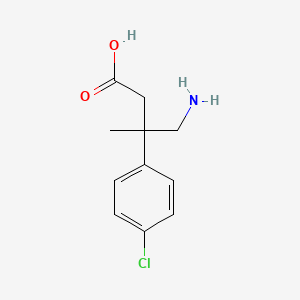

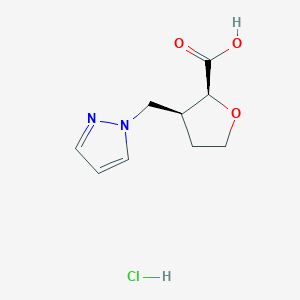
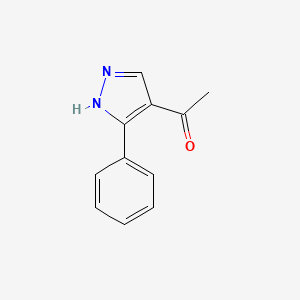
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
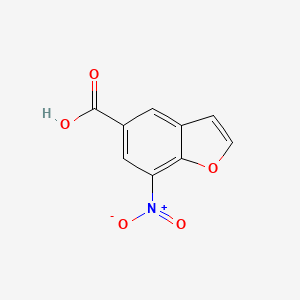
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
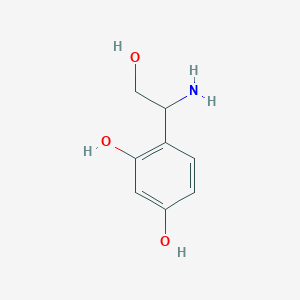
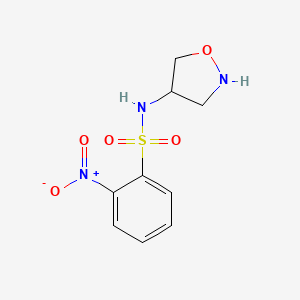
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
